molecular formula C11H8F6OS B14049734 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14049734
M. Wt: 302.24 g/mol
InChI Key: TUQDKLONPYZMQT-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-2-one group. Common synthetic routes may include:

    Electrophilic Aromatic Substitution: Introduction of trifluoromethyl groups using reagents like trifluoromethyl iodide (CF3I) under catalytic conditions.

    Nucleophilic Substitution: Introduction of trifluoromethylthio groups using reagents like trifluoromethylthiolate salts (CF3SNa).

    Ketone Formation: Addition of a propan-2-one group through Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation or nitration of the phenyl ring using halogenating agents (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Br2 in CCl4 for bromination; HNO3/H2SO4 for nitration.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and trifluoromethylthio groups can influence the compound’s lipophilicity and electronic properties, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Trifluoromethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group.

    1-(2-(Trifluoromethylthio)phenyl)propan-2-one: Lacks the trifluoromethyl group.

    1-(3-(Trifluoromethyl)-2-methylphenyl)propan-2-one: Contains a methyl group instead of trifluoromethylthio.

Properties

Molecular Formula

C11H8F6OS

Molecular Weight

302.24 g/mol

IUPAC Name

1-[3-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6OS/c1-6(18)5-7-3-2-4-8(10(12,13)14)9(7)19-11(15,16)17/h2-4H,5H2,1H3

InChI Key

TUQDKLONPYZMQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)SC(F)(F)F

Origin of Product

United States

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